molecular formula C10H12O6 B14500964 Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate CAS No. 64374-69-2

Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate

Cat. No.: B14500964
CAS No.: 64374-69-2
M. Wt: 228.20 g/mol
InChI Key: KKTWUJKMBIZRDX-UHFFFAOYSA-N
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Description

Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is a highly strained carbocyclic compound. The bicyclo[1.1.0]butane core is known for its unique structural properties, characterized by a bridging carbon-carbon bond that creates significant ring strain. This strain makes the compound highly reactive and valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method involves the use of photoredox catalysis to promote single-electron oxidation, leading to the formation of radical cations that can undergo regio- and diastereoselective cycloaddition reactions . Another approach involves the use of boronic esters and lithium reagents to generate the bicyclo[1.1.0]butane core under low-temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are less common due to its specialized applications and the complexity of its synthesis. advancements in photoredox catalysis and strain-release chemistry have made it more accessible for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate undergoes a variety of chemical reactions, primarily driven by the release of ring strain. These include:

Common Reagents and Conditions

Common reagents used in these reactions include photoredox catalysts, lithium reagents, and boronic esters. Reaction conditions often involve low temperatures to stabilize the highly reactive intermediates .

Major Products

The major products formed from these reactions include various cyclobutanes and azetidines, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is unique due to its specific functionalization, which enhances its reactivity and makes it a versatile building block in synthetic chemistry. Its ability to undergo regio- and diastereoselective reactions sets it apart from other strained carbocycles .

Properties

CAS No.

64374-69-2

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate

InChI

InChI=1S/C10H12O6/c1-14-6(11)9-4-5(9)10(9,7(12)15-2)8(13)16-3/h5H,4H2,1-3H3

InChI Key

KKTWUJKMBIZRDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1C2(C(=O)OC)C(=O)OC

Origin of Product

United States

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